molecular formula C15H15NO7 B14064277 Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate CAS No. 100997-48-6

Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate

Cat. No.: B14064277
CAS No.: 100997-48-6
M. Wt: 321.28 g/mol
InChI Key: FYZGHBWFFVAOHU-UHFFFAOYSA-N
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Description

Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes formyl, methoxy, and dicarboxylate groups attached to the indole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the formyl, methoxy, and dicarboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Conversion of the formyl group to an alcohol

    Substitution: Replacement of methoxy groups with other functional groups

Scientific Research Applications

Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the formyl group can participate in hydrogen bonding or covalent interactions, while the methoxy and dicarboxylate groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl indole-2,3-dicarboxylate: Lacks the formyl and methoxy groups, resulting in different chemical properties and reactivity.

    Indole-3-carbaldehyde: Contains a formyl group but lacks the dicarboxylate and methoxy groups.

    4,6-Dimethoxyindole: Contains methoxy groups but lacks the formyl and dicarboxylate groups.

Uniqueness

Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

100997-48-6

Molecular Formula

C15H15NO7

Molecular Weight

321.28 g/mol

IUPAC Name

dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate

InChI

InChI=1S/C15H15NO7/c1-20-8-5-9(21-2)10-11(14(18)22-3)13(15(19)23-4)16-12(10)7(8)6-17/h5-6,16H,1-4H3

InChI Key

FYZGHBWFFVAOHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C(NC2=C1C=O)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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